5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride
Overview
Description
5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride, also known as MPP, is a heterocyclic organic compound. It has a molecular weight of 229.71 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O.ClH/c1-8-6-12-10(13-7-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The compound has a molecular weight of 229.71 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current data .Scientific Research Applications
Practical Synthesis and Application as Kinase Inhibitors
Compounds related to 5-Methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride, such as 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, have been synthesized for use as key intermediates in the preparation of potent deoxycytidine kinase (dCK) inhibitors. These compounds are of interest in the development of new therapeutic agents targeting various cancers, demonstrating the potential of these chemical structures in drug discovery and development (Zhang et al., 2009).
Corrosion Inhibition
Piperidine derivatives, including those structurally related to this compound, have been investigated for their corrosion inhibition properties on iron surfaces. These studies utilize quantum chemical calculations and molecular dynamics simulations to predict the inhibition efficiencies, providing insights into their potential applications in protecting metals against corrosion (Kaya et al., 2016).
Novel Synthesis Methods
Research into compounds like this compound has led to the development of novel and efficient one-pot synthesis methods for creating 2-Aminopyrimidinones. These methods facilitate the synthesis of complex molecules, which could have applications in various fields, including pharmaceuticals and materials science (Bararjanian et al., 2010).
Pharmacological Applications
Research has also explored the synthesis and biological evaluation of novel sigma-1 receptor antagonists based on the pyrimidine scaffold as agents for treating neuropathic pain. This indicates the potential therapeutic applications of structurally similar compounds in the management of pain and other neurological conditions (Lan et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
5-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-8-6-12-10(13-7-8)14-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYKFXNPGKZQNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-14-5 | |
Record name | Pyrimidine, 5-methyl-2-(4-piperidinyloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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